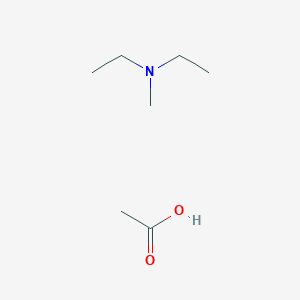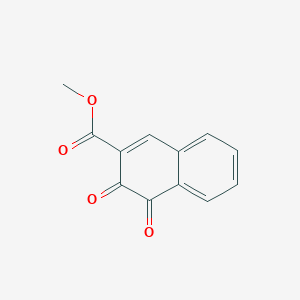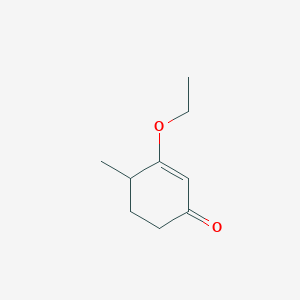
3-Ethoxy-4-methylcyclohex-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethoxy-4-methylcyclohex-2-en-1-one is an organic compound with a molecular formula of C9H14O2 It is a derivative of cyclohexenone, featuring an ethoxy group and a methyl group attached to the cyclohexene ring
準備方法
Synthetic Routes and Reaction Conditions
-
From Cyclohexanone: : One common method to synthesize 3-ethoxy-4-methylcyclohex-2-en-1-one involves the alkylation of cyclohexanone. The process typically includes the following steps:
α-Bromination: Cyclohexanone is brominated at the α-position using bromine in acetic acid.
Ethoxylation: The brominated intermediate is then reacted with ethanol in the presence of a base to introduce the ethoxy group.
Methylation: Finally, the compound is methylated using a methylating agent such as methyl iodide.
-
From 3-Methylcyclohex-2-en-1-one: : Another route involves the ethoxylation of 3-methylcyclohex-2-en-1-one:
Ethoxylation: 3-Methylcyclohex-2-en-1-one is reacted with ethanol in the presence of a strong base like sodium ethoxide to introduce the ethoxy group at the desired position.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous processes using the above synthetic routes. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.
化学反応の分析
Types of Reactions
Oxidation: 3-Ethoxy-4-methylcyclohex-2-en-1-one can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, leading to the formation of different derivatives. Common reagents include sodium hydroxide and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide in aqueous or alcoholic solution, followed by the addition of alkyl halides.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various alkylated or functionalized derivatives.
科学的研究の応用
3-Ethoxy-4-methylcyclohex-2-en-1-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is used in the development of drugs due to its potential biological activity. It can be a precursor for the synthesis of various therapeutic agents.
Materials Science: It is used in the preparation of polymers and other materials with specific properties, such as enhanced stability or reactivity.
Biological Studies: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
作用機序
The mechanism of action of 3-ethoxy-4-methylcyclohex-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and methyl groups can influence the compound’s binding affinity and reactivity. The compound may undergo metabolic transformations in biological systems, leading to the formation of active metabolites that exert their effects through various biochemical pathways.
類似化合物との比較
Similar Compounds
3-Methyl-2-cyclohexen-1-one: This compound is similar in structure but lacks the ethoxy group. It is used in similar applications but may have different reactivity and properties.
Cyclohex-2-en-1-one: This is the parent compound without any substituents. It is a versatile intermediate in organic synthesis.
3-Ethoxy-2-cyclohexen-1-one: Similar to 3-ethoxy-4-methylcyclohex-2-en-1-one but lacks the methyl group.
Uniqueness
This compound is unique due to the presence of both ethoxy and methyl groups, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s stability, solubility, and interaction with specific molecular targets, making it a valuable compound in various research and industrial applications.
特性
CAS番号 |
87994-96-5 |
|---|---|
分子式 |
C9H14O2 |
分子量 |
154.21 g/mol |
IUPAC名 |
3-ethoxy-4-methylcyclohex-2-en-1-one |
InChI |
InChI=1S/C9H14O2/c1-3-11-9-6-8(10)5-4-7(9)2/h6-7H,3-5H2,1-2H3 |
InChIキー |
PTWQHROVEZPPDR-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC(=O)CCC1C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Hexyl[bis(methylsulfanyl)]borane](/img/structure/B14378262.png)
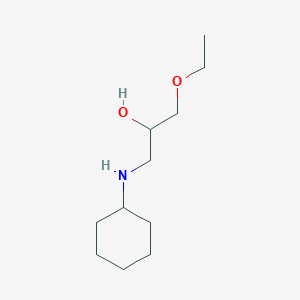
![Diphenyl(sulfanylidene)[(triphenylplumbyl)sulfanyl]-lambda~5~-arsane](/img/structure/B14378276.png)
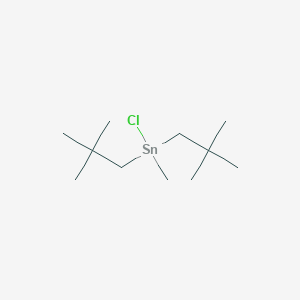
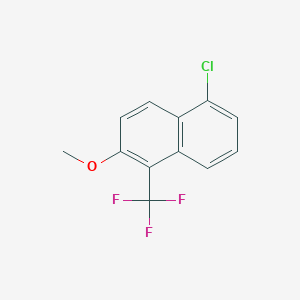
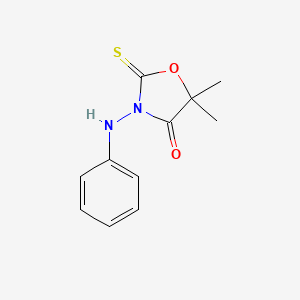
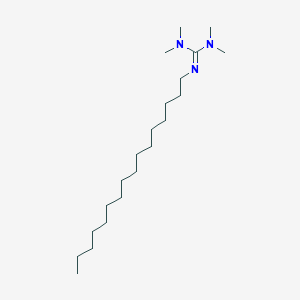
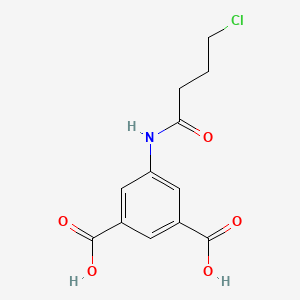
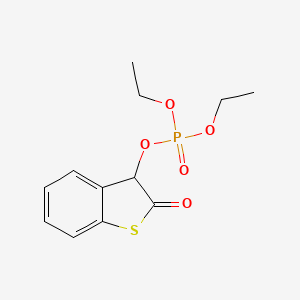
silane](/img/structure/B14378303.png)

